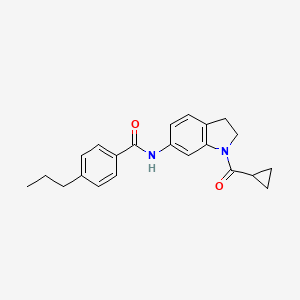
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide
説明
Synthesis Analysis
While there are no direct references to the synthesis of “N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide”, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of the cyclopenta[f]indole core of raputindole A discusses the assembly of linear cyclopenta[f]indole systems .作用機序
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide acts as a selective antagonist of the sigma-2 receptor, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The sigma-2 receptor is overexpressed in various cancer cells and is involved in the regulation of cell proliferation and survival. By inhibiting the sigma-2 receptor, this compound can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes. In neurons, this compound protects against oxidative stress and inflammation, reducing neuronal damage. In drug addiction studies, this compound reduces drug-seeking behavior by inhibiting the release of dopamine in the brain.
実験室実験の利点と制限
One of the advantages of using N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide in lab experiments is its selectivity for the sigma-2 receptor, which allows for targeted inhibition of cancer cells without affecting healthy cells. This compound also has low toxicity and can be easily synthesized in the lab. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the use of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide in scientific research. One direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of this compound's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other research areas such as neurodegenerative diseases and drug addiction.
科学的研究の応用
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide has been used in various scientific research applications, including cancer research, neuroprotection, and drug addiction studies. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In drug addiction studies, this compound has been shown to reduce drug-seeking behavior in rats.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-15-4-6-17(7-5-15)21(25)23-19-11-10-16-12-13-24(20(16)14-19)22(26)18-8-9-18/h4-7,10-11,14,18H,2-3,8-9,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRKTNYFIYNNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3209143.png)


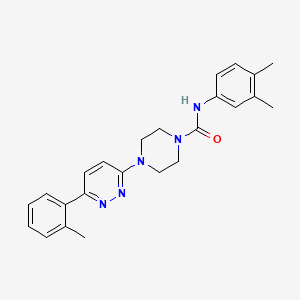
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209161.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209162.png)
![4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B3209168.png)
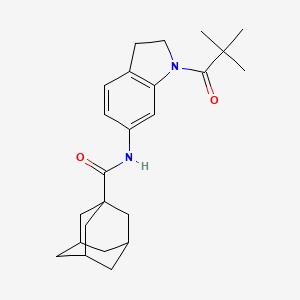
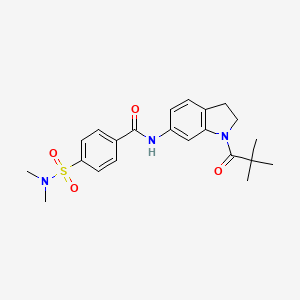
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209192.png)
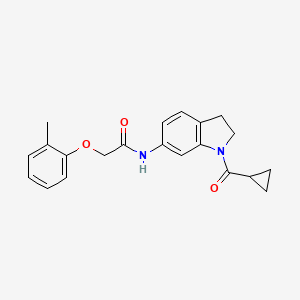
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea](/img/structure/B3209215.png)